molecular formula C6H10N2OS B13553106 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol

3-(1,3,4-Thiadiazol-2-yl)butan-2-ol

Cat. No.: B13553106
M. Wt: 158.22 g/mol
InChI Key: WDRJUKPDJZMWHF-UHFFFAOYSA-N
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Description

3-(1,3,4-Thiadiazol-2-yl)butan-2-ol is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,3,4-thiadiazole derivatives with butan-2-ol in the presence of a catalyst. The reaction conditions may include the use of solvents such as ethanol or methanol and heating the reaction mixture to a specific temperature to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Thiadiazol-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

3-(1,3,4-Thiadiazol-2-yl)butan-2-ol can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(1,3,4-Thiadiazol-2-yl)butan-2-ol is a compound belonging to the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The data presented includes case studies and research findings that highlight the compound's potential applications in pharmaceuticals.

Chemical Structure and Properties

The structure of this compound can be analyzed for its functional groups that contribute to its biological activity. The thiadiazole ring is significant for its pharmacological properties due to the presence of nitrogen and sulfur atoms which enhance interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit broad-spectrum antimicrobial properties. For instance:

  • A study on 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols demonstrated potent antifungal activity against various pathogenic fungi while showing low toxicity to human cells .
  • The compound's mechanism of action may involve disruption of fungal cell membranes or interference with essential metabolic pathways .

Anticancer Activity

Numerous studies have reported the anticancer potential of thiadiazole derivatives:

  • A specific derivative demonstrated significant antiproliferative effects against various cancer cell lines including breast carcinoma (T47D) and colon carcinoma (HT-29), with IC50 values indicating effective inhibition without notable toxicity to normal cells .
  • Another study highlighted that modifications in the thiadiazole structure could enhance anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction .

Anti-inflammatory Properties

Thiadiazole compounds have shown promise in reducing inflammation:

  • Compounds from the 1,3,4-thiadiazole group were evaluated for their anti-inflammatory effects in vitro, demonstrating a capacity to inhibit pro-inflammatory cytokines .

Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has also been investigated:

  • Specific studies have linked these compounds to reduced oxidative stress and neuroinflammation in models of neurodegenerative diseases .

Case Studies

StudyFindings
Evaluated antifungal activity against Candida species.Thiadiazole derivatives show potential as antifungal agents with low cytotoxicity.
Investigated antiproliferative effects on cancer cell lines.Indicated significant anticancer activity with minimal toxicity to normal cells.
Assessed anti-inflammatory effects in cellular models.Demonstrated capacity to modulate inflammatory responses effectively.

The biological activities of this compound are attributed to several mechanisms:

  • Cell Membrane Disruption : Particularly in microbial cells.
  • Inhibition of Enzymatic Pathways : In cancer cells leading to apoptosis.
  • Reduction of Reactive Oxygen Species (ROS) : Contributing to neuroprotection.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

3-(1,3,4-thiadiazol-2-yl)butan-2-ol

InChI

InChI=1S/C6H10N2OS/c1-4(5(2)9)6-8-7-3-10-6/h3-5,9H,1-2H3

InChI Key

WDRJUKPDJZMWHF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=CS1)C(C)O

Origin of Product

United States

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